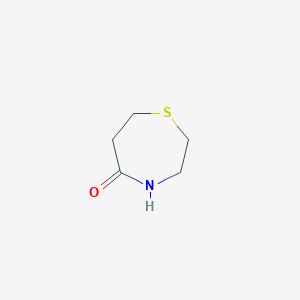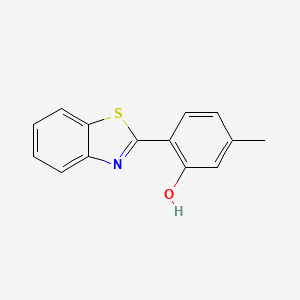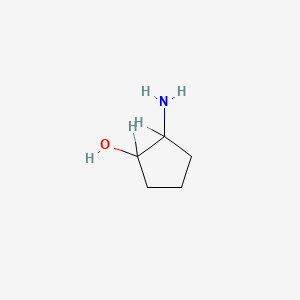
1,4-噻嗪烷-5-酮
描述
1,4-Thiazepan-5-one is a heterocyclic compound with the molecular formula C₅H₉NOS. It is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, with a ketone functional group at the fifth position.
科学研究应用
1,4-Thiazepan-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Thiazepan-5-one can be synthesized through several methods. One common approach involves the cyclization of N-terminal cysteine residues with cyclopropenone reagents. This reaction occurs under mild, biocompatible conditions and results in the formation of a stable 1,4-thiazepan-5-one linkage . Another method involves the solid-phase peptide synthesis (SPPS) route, which delivers the compound through a cascade of cyclization reactions .
Industrial Production Methods
While specific industrial production methods for 1,4-thiazepan-5-one are not well-documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production. The use of SPPS and cyclopropenone reagents offers a promising pathway for industrial synthesis due to their efficiency and compatibility with various reaction conditions.
化学反应分析
Types of Reactions
1,4-Thiazepan-5-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted thiazepanones depending on the nucleophile used.
作用机制
The mechanism of action of 1,4-thiazepan-5-one involves its ability to form stable linkages with biological molecules, particularly proteins. The compound reacts selectively with the 1,2-aminothiol groups of N-terminal cysteine residues, forming a stable thiazepanone linkage . This selective reactivity is due to the unique electronic and steric properties of the cyclopropenone reagents used in its synthesis.
相似化合物的比较
Similar Compounds
Tetrahydro-1,4-thiazepan-5-one: Similar in structure but lacks the ketone functional group.
Hexahydro-1,4-thiazepine hydrochloride: Contains a fully saturated ring without the ketone group.
1-Methyl-1,5,6,7-tetrahydroindazol-4-one: Contains a different heterocyclic ring system with a nitrogen atom.
Uniqueness
1,4-Thiazepan-5-one is unique due to its seven-membered ring structure containing both sulfur and nitrogen atoms, along with a ketone functional group. This combination of features provides distinct reactivity and stability, making it valuable for various applications in chemistry, biology, and materials science .
属性
IUPAC Name |
1,4-thiazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUWZZKYXPWDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301568 | |
| Record name | 1,4-thiazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2896-98-2 | |
| Record name | 2896-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-thiazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-thiazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of 1,4-Thiazepan-5-one contribute to protein modification?
A1: The research highlights a novel method for protein modification utilizing cyclopropenone (CPO) reagents. These reagents react selectively with the 1,2-aminothiol group found specifically at the N-terminal cysteine residues of peptides and proteins []. This reaction forms a stable 1,4-Thiazepan-5-one linkage, effectively conjugating the CPO reagent to the protein. This approach is particularly valuable as it allows for targeted modification even in the presence of other reactive side chains, including internal cysteine residues, which are common in proteins [].
Q2: What are the advantages of using CPO reagents for protein conjugation compared to traditional methods?
A2: CPO reagents offer several advantages for protein modification. Firstly, they exhibit high selectivity for N-terminal cysteine residues over internal cysteine residues, a feature not easily achieved with traditional cysteine-modifying reagents []. This selectivity allows for precise control over the modification site, which is crucial for developing well-defined bioconjugates. Secondly, the reaction proceeds under mild, biocompatible conditions, minimizing the risk of protein denaturation or unwanted side reactions []. Lastly, the compatibility of CPO reagents with reducing agents like dithiothreitol (DTT) makes them particularly useful for working with proteins prone to dimerization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)







![2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1267069.png)
![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)

![4,10-Dibromotetracyclo[6.3.0.0^{2,6}.0^{5,9}]undecane-3,11-dione](/img/structure/B1267075.png)


